molecular formula C7H5NO2 B1618152 5-(2-Furyl)-1,3-oxazole CAS No. 70380-67-5

5-(2-Furyl)-1,3-oxazole

Cat. No.: B1618152
CAS No.: 70380-67-5
M. Wt: 135.12 g/mol
InChI Key: LYPXTVWBKURKQH-UHFFFAOYSA-N
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Description

5-(2-Furyl)-1,3-oxazole is a heterocyclic compound that features both a furan ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylcarboxaldehyde with an amine and an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Furyl)-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form dihydrooxazoles.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Furanones and carboxylic acids.

    Reduction: Dihydrooxazoles.

    Substitution: Halogenated furans and oxazoles.

Scientific Research Applications

5-(2-Furyl)-1,3-oxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

    2-Furyl-1,3-oxazole: Similar structure but different substitution pattern.

    5-(2-Thienyl)-1,3-oxazole: Contains a thiophene ring instead of a furan ring.

    5-(2-Pyridyl)-1,3-oxazole: Contains a pyridine ring instead of a furan ring.

Uniqueness: 5-(2-Furyl)-1,3-oxazole is unique due to the presence of both furan and oxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

5-(furan-2-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c1-2-6(9-3-1)7-4-8-5-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPXTVWBKURKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353191
Record name oxazole, 5-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70380-67-5
Record name oxazole, 5-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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